Cas no 89226-83-5 (4-Fluorophthalaldehyde)
4-Fluorophthalaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Fluorophthalaldehyde
- 1,2-Benzenedicarboxaldehyde, 4-fluoro-
- 4-FLUOROBENZENE-1,2-DICARBOXALDEHYDE
- 4‐FLUOROBENZENE‐1,2‐DICARBOXALDEHYDE
- DTXSID20532237
- MFCD12022600
- 4-fluorobenzene-1,2-dicarbaldehyde
- 89226-83-5
- SCHEMBL4363014
- AKOS006317716
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- Inchi: 1S/C8H5FO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-5H
- InChI Key: BYBIQFQCOHPKCM-UHFFFAOYSA-N
- SMILES: FC1C=CC(C=O)=C(C=O)C=1
Computed Properties
- Exact Mass: 152.02735756g/mol
- Monoisotopic Mass: 152.02735756g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 34.1Ų
4-Fluorophthalaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019149996-1g |
4-Fluorophthalaldehyde |
89226-83-5 | 95% | 1g |
$421.40 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747874-1g |
4-Fluorophthalaldehyde |
89226-83-5 | 98% | 1g |
¥3390.00 | 2024-04-26 |
4-Fluorophthalaldehyde Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 4-Fluorophthalaldehyde
4-Fluorophthalaldehyde (CAS No. 89226-83-5): Properties, Applications, and Market Insights
4-Fluorophthalaldehyde (CAS No. 89226-83-5) is a specialized fluorinated aromatic aldehyde that has garnered significant attention in organic synthesis and analytical chemistry. This compound, with its unique fluorine-substituted phthalaldehyde structure, serves as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials. Its molecular formula, C8H5FO2, highlights the presence of a reactive aldehyde group and a fluorine atom, which contribute to its distinct chemical behavior.
The physical and chemical properties of 4-Fluorophthalaldehyde make it particularly valuable in research and industrial applications. It typically appears as a white to pale yellow crystalline powder with a melting point ranging between 90-95°C. The fluorine atom enhances its electron-withdrawing properties, making it an excellent candidate for nucleophilic aromatic substitution reactions. Researchers often explore its use in fluorescence labeling due to its ability to form stable derivatives with amines and thiols, a feature highly relevant in proteomics and bioimaging studies.
In the pharmaceutical sector, 4-Fluorophthalaldehyde derivatives are increasingly studied for their potential in drug development. The fluorophthalaldehyde scaffold has shown promise in creating enzyme inhibitors and receptor modulators, particularly in neurological and oncological research. Recent publications highlight its utility in synthesizing PET (Positron Emission Tomography) tracers, where the fluorine-18 isotope variant is used for diagnostic imaging—a hot topic in precision medicine.
The compound’s role in material science is equally noteworthy. As industries seek high-performance polymers, 4-Fluorophthalaldehyde serves as a monomer for heat-resistant resins and liquid crystal displays (LCDs). Its incorporation into polyimide films improves thermal stability, a critical factor in electronics manufacturing—addressing the growing demand for flexible electronics and 5G technology components.
Analytical chemists value 4-Fluorophthalaldehyde CAS 89226-83-5 as a chromatographic derivatization agent. It reacts selectively with primary amines to form highly fluorescent isoindole products, enabling ultrasensitive detection of amino acids and biogenic amines via HPLC (High-Performance Liquid Chromatography). This application aligns with the trending focus on metabolomics and food safety testing, where trace-level analysis is paramount.
From a market perspective, the global demand for fluorinated phthalaldehydes is rising steadily, driven by advancements in life sciences and electronic materials. Suppliers of 4-Fluorophthalaldehyde emphasize its >98% purity grades to meet stringent research requirements. Pricing trends reflect its niche status, with costs influenced by fluorine sourcing and regulatory compliance in different regions—key considerations for procurement specialists searching for bulk 4-Fluorophthalaldehyde or custom synthesis services.
Environmental and handling aspects of 4-Fluorophthalaldehyde follow standard laboratory safety protocols. While not classified as hazardous under most jurisdictions, its aldehyde functionality warrants proper ventilation and PPE during use—a point frequently queried in chemical safety databases. Storage recommendations typically suggest 2-8°C under inert atmosphere to prevent degradation, a detail crucial for long-term stability in inventory management.
Innovation pathways for 89226-83-5 include its integration into click chemistry platforms and metal-organic frameworks (MOFs). Recent patents describe its use in creating fluorescent sensors for environmental monitoring, tapping into the surge of interest in smart materials for pollution detection. These developments position 4-Fluorophthalaldehyde as a compound bridging traditional organic chemistry with cutting-edge nanotechnology applications.
For researchers troubleshooting synthesis of 4-Fluorophthalaldehyde, modern routes often involve palladium-catalyzed fluorination of halogenated precursors or oxidation of fluorinated xylenes. These methods dominate academic discussions on green chemistry approaches, reflecting the broader shift toward sustainable fluorination techniques in the chemical industry—a recurrent theme in recent ACS (American Chemical Society) publications.
In summary, 4-Fluorophthalaldehyde (CAS 89226-83-5) exemplifies how fluorinated aromatic compounds continue to enable breakthroughs across scientific disciplines. Its dual utility in molecular diagnostics and advanced materials ensures sustained relevance, while emerging applications in energy storage and catalysis suggest untapped potential. As analytical techniques and synthetic methodologies evolve, this compound will likely remain a staple in the toolkit of chemists addressing 21st-century challenges.
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